molecular formula C4H6MgO4S2 B12690517 Magnesium thioglycolate CAS No. 63592-16-5

Magnesium thioglycolate

Cat. No.: B12690517
CAS No.: 63592-16-5
M. Wt: 206.5 g/mol
InChI Key: ZHALCRSGRSWRHV-UHFFFAOYSA-L
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Description

Magnesium thioglycolate is a chemical compound widely used in the cosmetic industry, particularly in hair removal products. It is known for its ability to break down the protein structure of hair, making it easier to remove. This compound is a salt derived from thioglycolic acid, which contains both a thiol (mercaptan) and carboxylic acid functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium thioglycolate is synthesized by reacting thioglycolic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium, where thioglycolic acid (HSCH₂COOH) reacts with magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂) to form this compound (Mg(SCH₂COOH)₂) and water.

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of thioglycolic acid to a suspension of magnesium oxide or hydroxide under stirring. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The resulting solution is then filtered and concentrated to obtain the desired concentration of this compound .

Chemical Reactions Analysis

Types of Reactions: Magnesium thioglycolate undergoes several types of chemical reactions, including:

    Reduction: It can reduce disulfide bonds in proteins, which is the basis for its use in hair removal products.

    Oxidation: Exposure to air can lead to the oxidation of the thiol group to form disulfides.

    Substitution: The thiol group can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce disulfide bonds.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can oxidize the thiol group.

    Substitution Reactions: Alkyl halides (R-X) in the presence of a base can facilitate the formation of thioethers.

Major Products:

    Reduction: Cleavage of disulfide bonds in proteins.

    Oxidation: Formation of disulfides.

    Substitution: Formation of thioethers.

Scientific Research Applications

Magnesium thioglycolate has several applications in scientific research:

Mechanism of Action

Magnesium thioglycolate exerts its effects by breaking the disulfide bonds in keratin, the primary protein in hair. The thiol group in this compound attacks the disulfide bonds, reducing them to thiols and breaking the protein structure. This process weakens the hair, making it easier to remove. The molecular targets are the cysteine residues in keratin, and the pathway involves the reduction of disulfide bonds to free thiols .

Comparison with Similar Compounds

Magnesium thioglycolate is often compared with other thioglycolates, such as:

    Calcium thioglycolate: Similar in function but can cause more skin irritation.

    Sodium thioglycolate: More commonly used in depilatory creams but has a stronger odor.

    Potassium thioglycolate: Used in hair removal products but less effective than this compound.

Uniqueness: this compound is unique due to its lower odor and reduced skin irritation compared to other thioglycolates. It is also more effective in breaking down hair proteins, making it a preferred choice in cosmetic formulations .

Properties

CAS No.

63592-16-5

Molecular Formula

C4H6MgO4S2

Molecular Weight

206.5 g/mol

IUPAC Name

magnesium;2-sulfanylacetate

InChI

InChI=1S/2C2H4O2S.Mg/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

ZHALCRSGRSWRHV-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Mg+2]

Origin of Product

United States

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